4-Bromo-5-methylthiazole
Overview
Description
4-Bromo-5-methylthiazole is a chemical compound involved in the blockage of the bradykinin B2 receptors providing therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .
Synthesis Analysis
The synthesis of 4-Bromo-5-methylthiazole involves several steps. For example, Ethyl-2-bromo-4-methylthiazole-5-carboxylate was obtained by bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate using hydrogen bromide in the presence of sodium nitrite. This compound undergoes hydrolysis with sodium hydroxide in THF to form 2-bromo-4-methylthiazole-5-carboxylic acid .Molecular Structure Analysis
The molecular formula of 4-Bromo-5-methylthiazole is C4H4BrNS. The average mass is 178.050 Da and the monoisotopic mass is 176.924774 Da .Chemical Reactions Analysis
Thiazoles, including 4-Bromo-5-methylthiazole, are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-5-methylthiazole is 178.05 g/mol. It has a complexity of 68.7 and a topological polar surface area of 41.1 Ų .Scientific Research Applications
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Medicinal Chemistry
- Thiazole derivatives, including 4-Bromo-5-methylthiazole, have been studied for their diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being studied. For example, in studying the compound’s antitumor activity, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and their cytotoxicity activity was tested on three human tumor cell lines .
- The results showed that one of the compounds demonstrated a potent effect on prostate cancer .
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Pharmaceutical Research
- Thiazole is a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
- The outcomes obtained would also vary depending on the specific application. For example, in the development of antiretroviral drugs, the effectiveness of the drug would be measured by its ability to inhibit the replication of the virus .
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Blockage of Bradykinin B2 Receptors
- 4-Bromo-5-methylthiazole is involved in the blockage of the bradykinin B2 receptors . This could provide therapeutic benefit in hereditary angioedema (HAE) and potentially in many other diseases .
- The method of application would likely involve administering the compound as a drug, although the specific dosage and administration procedures would depend on the specific disease being treated .
- The outcomes obtained would be measured in terms of the therapeutic benefit provided to the patient, such as a reduction in symptoms of HAE .
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Antibacterial Activity
- Thiazole derivatives, including 2-aminothiazole-based compounds, have been found to have antibacterial activity .
- The methods of application or experimental procedures would likely involve testing the compounds against various bacterial strains in a laboratory setting .
- The outcomes obtained would be measured in terms of the compounds’ effectiveness at inhibiting bacterial growth .
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Anti-Inflammatory Activity
- Thiazole derivatives have also been found to have anti-inflammatory activity .
- The methods of application or experimental procedures would likely involve testing the compounds in models of inflammation, such as animal models or cell cultures .
- The outcomes obtained would be measured in terms of the compounds’ effectiveness at reducing inflammation .
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Antioxidant Activity
- A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced . These compounds have shown antioxidant activity .
- The method of application would likely involve testing the compounds in antioxidant assays, such as DPPH, hydroxyl, NO, and superoxide radical scavenging tests .
- The outcomes obtained would be measured in terms of the compounds’ effectiveness at scavenging free radicals .
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Industrial Production
- 4-Methyl-5-formylthiazole, a derivative of thiazole, can be efficiently prepared by Pd/BaSO4 (5 μm, Pd: 7.5%) catalyzed hydrogenation of 4-methylthiazole-5-carboxylic chloride in xylene at refluxing temperature .
- This method is more eco-friendly and better suited for industrial production than previous methods .
properties
IUPAC Name |
4-bromo-5-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNS/c1-3-4(5)6-2-7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPKUHNAMYABF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30726827 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-methylthiazole | |
CAS RN |
132221-51-3 | |
Record name | 4-Bromo-5-methyl-1,3-thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30726827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-methyl-1,3-thiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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